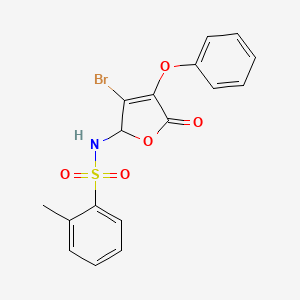
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide
描述
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide is a brominated furan derivative bearing a phenoxy group and a 2-methylbenzenesulfonamide moiety. Its synthesis typically involves multi-step reactions, including sulfonylation and coupling processes. For instance, bromofuran intermediates are generated via chlorosulfonic acid treatment of 2-bromofuran in dichloromethane (DCM), followed by amination and phenoxy group introduction .
属性
IUPAC Name |
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5S/c1-11-7-5-6-10-13(11)25(21,22)19-16-14(18)15(17(20)24-16)23-12-8-3-2-4-9-12/h2-10,16,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOYKLTZCGUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2C(=C(C(=O)O2)OC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₃BrO₄S
- Molecular Weight : 373.197 g/mol
- CAS Number : 88969-75-9
The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the furan ring : This is achieved through cyclization reactions involving phenolic compounds and appropriate bromo derivatives.
- Introduction of the sulfonamide group : This step typically involves the reaction of an amine with a sulfonyl chloride.
- Bromination : The introduction of bromine at the 3-position of the furan ring is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Moderate against E. coli | |
| Compound B | High against S. aureus | |
| N-(3-bromo...) | To be determined | This study |
Anticancer Activity
This compound has also been evaluated for anticancer activity. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : A recent study assessed the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair, leading to cancer cell death.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structural Variations
Furan vs. Pyridine Derivatives
- Target Compound: Features a 2H-furan core with bromo (C3), ketone (C5), and phenoxy (C4) substituents. The sulfonamide group is linked to C2 of the furan.
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide : Replaces the furan with a pyridine ring, introducing methoxy (C2) and bromo (C5) groups. The sulfonamide is attached to C3 of the pyridine. This pyridine derivative exhibits distinct electronic properties due to nitrogen’s electronegativity, influencing solubility and binding interactions .
Sulfonamide-Linked Aromatic Systems
- N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide : Substitutes the bromofuran with a 3-chlorobenzoyl group. The sulfonamide bridges a methylbenzenesulfonyl unit and a chlorinated aromatic ring. Crystallographic studies reveal antiparallel alignment of N–H and C=O bonds, a conformation shared with the target compound’s analogs. Dihedral angles between aromatic rings (72.4°) and torsional flexibility at the sulfur atom (66.9°) are critical for packing and hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


